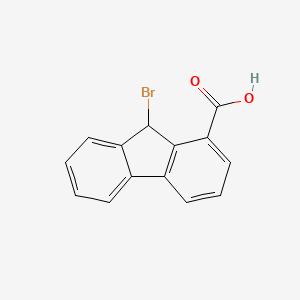![molecular formula C10H8N2O B15248619 [1(2H),4'-Bipyridin]-2-one CAS No. 62150-42-9](/img/structure/B15248619.png)
[1(2H),4'-Bipyridin]-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2H-[1,4’-bipyridin]-2-one is a heterocyclic compound that consists of two pyridine rings connected by a single nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-[1,4’-bipyridin]-2-one can be achieved through several methods. One common approach involves the cyclocondensation reaction between rigid, electron-rich aromatic diamines and 1,1’-bis(2,4-dinitrophenyl)-4,4’-bipyridinium salts . This reaction typically requires specific conditions, such as the presence of a suitable solvent and controlled temperature, to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of 2H-[1,4’-bipyridin]-2-one often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of advanced techniques, such as continuous flow reactors and automated synthesis systems, can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2H-[1,4’-bipyridin]-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Substitution: Substitution reactions involve the replacement of specific atoms or groups within the compound with other atoms or groups, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium amalgam), and halogens (e.g., chlorine). The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound.
科学研究应用
2H-[1,4’-bipyridin]-2-one has a wide range of applications in scientific research, including:
Biology: It serves as a probe in biochemical assays and as a component in the design of biologically active molecules.
Medicine: The compound is investigated for its potential therapeutic properties and as a scaffold for drug development.
作用机制
The mechanism of action of 2H-[1,4’-bipyridin]-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming coordination complexes that exhibit unique chemical and physical properties . These interactions can influence various biological processes, such as enzyme activity and signal transduction pathways.
相似化合物的比较
Similar Compounds
Similar compounds to 2H-[1,4’-bipyridin]-2-one include:
4,4’-Bipyridine: A related compound with two pyridine rings connected by a single bond.
2,2’-Bipyridine: Another bipyridine derivative with different connectivity between the pyridine rings.
Uniqueness
2H-[1,4’-bipyridin]-2-one is unique due to its specific structural arrangement, which imparts distinct electronic and chemical properties. This uniqueness makes it valuable in various applications, particularly in the design of coordination complexes and advanced materials.
属性
CAS 编号 |
62150-42-9 |
|---|---|
分子式 |
C10H8N2O |
分子量 |
172.18 g/mol |
IUPAC 名称 |
1-pyridin-4-ylpyridin-2-one |
InChI |
InChI=1S/C10H8N2O/c13-10-3-1-2-8-12(10)9-4-6-11-7-5-9/h1-8H |
InChI 键 |
GAYVJHFPDKXUGX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=O)N(C=C1)C2=CC=NC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


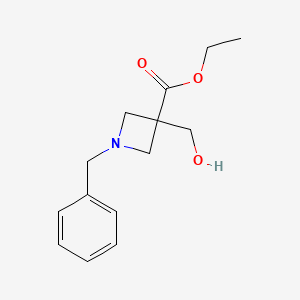
![5-Tert-butyl 3-ethyl 1-(1-((benzyloxy)carbonyl)piperidin-4-YL)-6,7-dihydro-1H-pyrazolo[4,3-C]pyridine-3,5(4H)-dicarboxylate](/img/structure/B15248548.png)
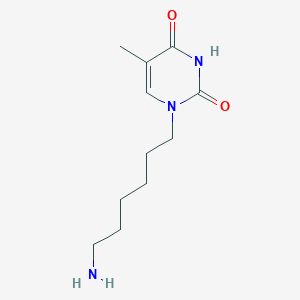
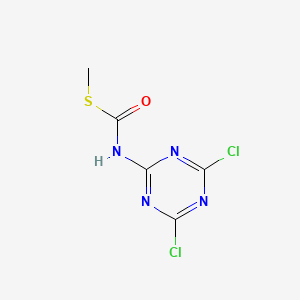
![7-Methoxy-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B15248577.png)
![1-Amino-4-[2-(4-methylphenyl)hydrazinyl]anthracene-9,10-dione](/img/structure/B15248580.png)
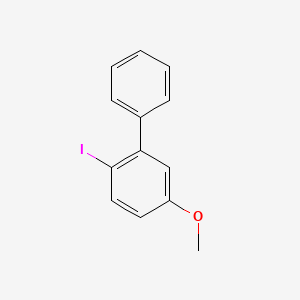
![6-Chloro-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one](/img/structure/B15248592.png)
![3-Bromo-2-{[(1e)-2-(4-bromophenyl)-2-oxoethylidene]amino}-9h-fluoren-9-one](/img/structure/B15248596.png)
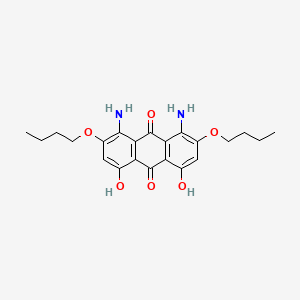
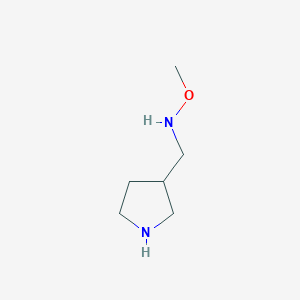

![N-(1-(1H-Benzo[d]imidazol-2-yl)-3-(methylthio)propyl)-3-methylbenzofuran-2-carboxamide](/img/structure/B15248615.png)
